1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one
Overview
Description
Scientific Research Applications
Herbicide Efficacy in Agriculture
- Postemergence Grass Control : Haloxyfop, a related compound, was found effective for postemergence grass control in peanuts, with early applications leading to higher yields. This suggests potential agricultural applications for controlling unwanted grasses in crop cultivation (Grichar & Boswell, 1986).
- Selective Grass Control : Similarly, selective control of grass weeds in cotton was achieved with haloxyfop, indicating its use in selective weed management in cotton farming (Carter & Keeley, 1987).
Chemical Synthesis and Modification
- Isotope-Labelled Analogs : Stable isotope-labelled analogs of haloxyfop, including deuterium-labelled versions, were synthesized, providing tools for studying the environmental fate and behavior of these herbicides (Bartels & Gatling, 1990).
- Enaminones and Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones, which include a similar 4-chloro-2-pyridinyl component, were determined, contributing to medicinal chemistry and drug design (Kubicki et al., 2000).
Environmental Impact and Safety
- Herbicidal Activity in Soil : Research on fluazifop-butyl and haloxyfop-methyl, compounds related to haloxyfop, showed significant soil herbicidal activity. This knowledge is crucial for understanding the environmental impact and safe use of these herbicides (Buhler & Burnside, 1984).
Molecular and Cellular Studies
- Cell Cycle and Division Effects : Studies on the effects of haloxyfop and CGA-82725 on the cell cycle and division in oat root tips provide insights into their mode of action at the cellular level. This information is important for understanding how these compounds affect plant growth (Kim & Bendixen, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-pyridin-4-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O2/c21-17-11-15(20(22,23)24)12-26-19(17)28-16-4-2-14(3-5-16)18(27)6-1-13-7-9-25-10-8-13/h1-12H/b6-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIDHFJRIVUMBG-LZCJLJQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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